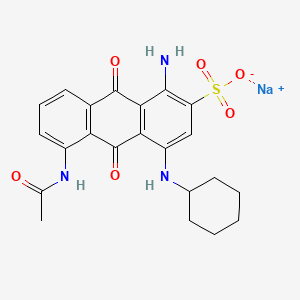![molecular formula C18H28O2S B14741427 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole CAS No. 5570-95-6](/img/structure/B14741427.png)
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C18H28O2S It is a derivative of benzodioxole, featuring an octylsulfanyl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a suitable catalyst such as aluminum chloride.
Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be attached through a nucleophilic substitution reaction using octylthiol and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzodioxole core or the propyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzodioxole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole involves its interaction with molecular targets through its sulfanyl and benzodioxole moieties. The sulfanyl group can form strong interactions with metal ions and proteins, while the benzodioxole core can participate in aromatic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[3-(Hexylsulfanyl)propyl]-2H-1,3-benzodioxole
- 5-[3-(Decylsulfanyl)propyl]-2H-1,3-benzodioxole
- 5-[3-(Dodecylsulfanyl)propyl]-2H-1,3-benzodioxole
Uniqueness
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is unique due to its specific octylsulfanyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5570-95-6 |
|---|---|
Formule moléculaire |
C18H28O2S |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
5-(3-octylsulfanylpropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C18H28O2S/c1-2-3-4-5-6-7-12-21-13-8-9-16-10-11-17-18(14-16)20-15-19-17/h10-11,14H,2-9,12-13,15H2,1H3 |
Clé InChI |
RFKJMGSRJBKVGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCCCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

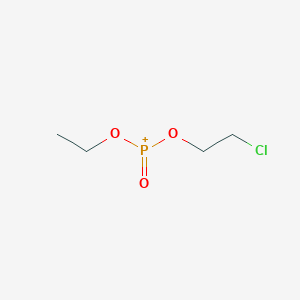
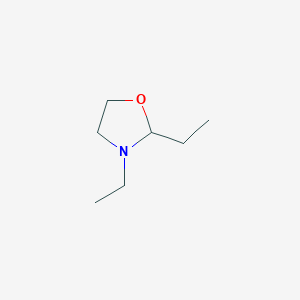
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
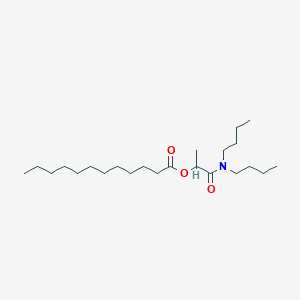
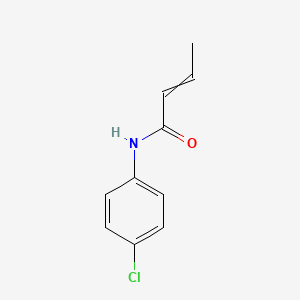
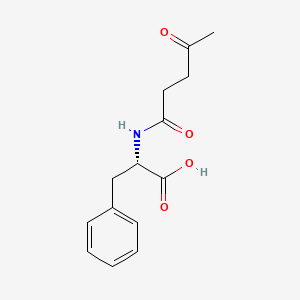
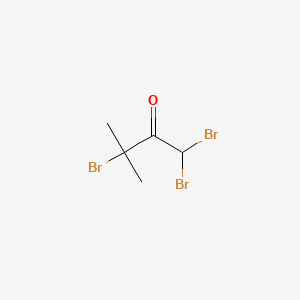
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)

